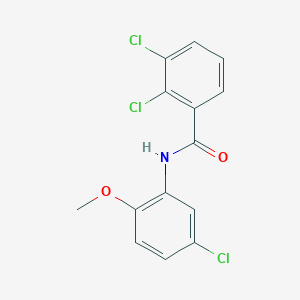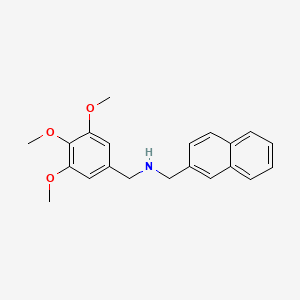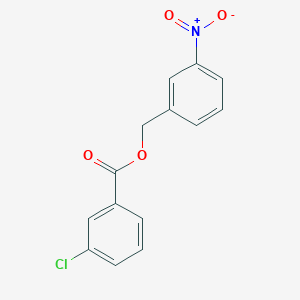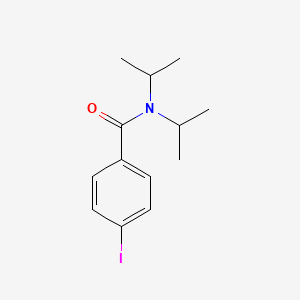
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide, also known as GW-501516 or Endurobol, is a synthetic compound that belongs to the family of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports industry due to its ability to enhance endurance and performance.
作用機序
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide exerts its effects through activation of PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. Additionally, it has been shown to reduce inflammation and improve insulin sensitivity by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and performance in athletes by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis. Additionally, it has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models.
実験室実験の利点と制限
The use of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide in lab experiments has several advantages and limitations. One advantage is its ability to activate PPARδ, which allows for the study of the role of this nuclear receptor in regulating lipid and glucose metabolism. Additionally, its ability to improve endurance and performance in athletes makes it a useful tool for studying the effects of exercise on metabolism. However, one limitation is the potential for off-target effects, as PPARδ is also involved in the regulation of other physiological processes.
将来の方向性
There are several future directions for the study of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide. One direction is the development of more selective PPARδ agonists that have fewer off-target effects. Additionally, the use of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide in combination with other compounds may provide synergistic effects that enhance its therapeutic potential. Finally, further studies are needed to fully understand the long-term effects of 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide on metabolic health and performance.
Conclusion
In conclusion, 2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide is a synthetic compound that has potential therapeutic applications in the treatment of metabolic disorders. Its ability to activate PPARδ and improve endurance and performance in athletes makes it a useful tool for studying the regulation of metabolism and the effects of exercise. However, further research is needed to fully understand its long-term effects and to develop more selective PPARδ agonists.
合成法
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the conversion of 2,3-dichlorotoluene to 2,3-dichlorobenzoic acid, which is then reacted with thionyl chloride to form 2,3-dichlorobenzoyl chloride. The resulting compound is then reacted with 5-chloro-2-methoxyaniline to form the final product.
科学的研究の応用
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. Several studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models. Additionally, it has been shown to improve endurance and performance in athletes by increasing the expression of genes involved in oxidative metabolism and mitochondrial biogenesis.
特性
IUPAC Name |
2,3-dichloro-N-(5-chloro-2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-12-6-5-8(15)7-11(12)18-14(19)9-3-2-4-10(16)13(9)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJICLIXISOZMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)


![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)


![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)

![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)


